molecular formula C3Cl3F5 B072446 1,2,2-Trichloropentafluoropropane CAS No. 1599-41-3

1,2,2-Trichloropentafluoropropane

Cat. No. B072446
Key on ui cas rn: 1599-41-3
M. Wt: 237.38 g/mol
InChI Key: SFCFZNZZFJRHSD-UHFFFAOYSA-N
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Patent
US07473810B1

Procedure details

The test procedure described in Example 2 was repeated except that the catalyst was 0.5% Pd on alumina, the reaction temperature was held to approximately 150° C. and the duration of the test was approximately 12.6 hours. The mole ratio of hydrogen to CF3CCl2CF2Cl introduced into the quartz reactor was approximately 1.09. The reaction product was collected and its composition was determined. The reaction resulted in a conversion of CF3CCl2CF2Cl of about 97.8%, with a selectivity for CF3CH═CF2 of 6.8%, for CF3CCl═CF2 of 85.4%, and for CF3CHClCF2Cl of 3.8%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
quartz
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H][H].[C:3]([C:7]([C:10]([Cl:13])([F:12])[F:11])([Cl:9])[Cl:8])([F:6])([F:5])[F:4]>[Pd]>[C:3]([C:7]([C:10]([Cl:13])([F:11])[F:12])([Cl:9])[Cl:8])([F:6])([F:5])[F:4].[C:3]([CH:7]=[C:10]([F:12])[F:11])([F:6])([F:5])[F:4].[C:3]([C:7](=[C:10]([F:12])[F:11])[Cl:8])([F:6])([F:5])[F:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(F)(F)(F)C(Cl)(Cl)C(F)(F)Cl
Name
quartz
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was held to approximately 150° C.
CUSTOM
Type
CUSTOM
Details
The reaction product was collected

Outcomes

Product
Details
Reaction Time
12.6 h
Name
Type
product
Smiles
C(F)(F)(F)C(Cl)(Cl)C(F)(F)Cl
Name
Type
product
Smiles
C(F)(F)(F)C=C(F)F
Name
Type
product
Smiles
C(F)(F)(F)C(Cl)=C(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07473810B1

Procedure details

The test procedure described in Example 2 was repeated except that the catalyst was 0.5% Pd on alumina, the reaction temperature was held to approximately 150° C. and the duration of the test was approximately 12.6 hours. The mole ratio of hydrogen to CF3CCl2CF2Cl introduced into the quartz reactor was approximately 1.09. The reaction product was collected and its composition was determined. The reaction resulted in a conversion of CF3CCl2CF2Cl of about 97.8%, with a selectivity for CF3CH═CF2 of 6.8%, for CF3CCl═CF2 of 85.4%, and for CF3CHClCF2Cl of 3.8%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
quartz
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H][H].[C:3]([C:7]([C:10]([Cl:13])([F:12])[F:11])([Cl:9])[Cl:8])([F:6])([F:5])[F:4]>[Pd]>[C:3]([C:7]([C:10]([Cl:13])([F:11])[F:12])([Cl:9])[Cl:8])([F:6])([F:5])[F:4].[C:3]([CH:7]=[C:10]([F:12])[F:11])([F:6])([F:5])[F:4].[C:3]([C:7](=[C:10]([F:12])[F:11])[Cl:8])([F:6])([F:5])[F:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(F)(F)(F)C(Cl)(Cl)C(F)(F)Cl
Name
quartz
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was held to approximately 150° C.
CUSTOM
Type
CUSTOM
Details
The reaction product was collected

Outcomes

Product
Details
Reaction Time
12.6 h
Name
Type
product
Smiles
C(F)(F)(F)C(Cl)(Cl)C(F)(F)Cl
Name
Type
product
Smiles
C(F)(F)(F)C=C(F)F
Name
Type
product
Smiles
C(F)(F)(F)C(Cl)=C(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07473810B1

Procedure details

The test procedure described in Example 2 was repeated except that the catalyst was 0.5% Pd on alumina, the reaction temperature was held to approximately 150° C. and the duration of the test was approximately 12.6 hours. The mole ratio of hydrogen to CF3CCl2CF2Cl introduced into the quartz reactor was approximately 1.09. The reaction product was collected and its composition was determined. The reaction resulted in a conversion of CF3CCl2CF2Cl of about 97.8%, with a selectivity for CF3CH═CF2 of 6.8%, for CF3CCl═CF2 of 85.4%, and for CF3CHClCF2Cl of 3.8%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
quartz
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H][H].[C:3]([C:7]([C:10]([Cl:13])([F:12])[F:11])([Cl:9])[Cl:8])([F:6])([F:5])[F:4]>[Pd]>[C:3]([C:7]([C:10]([Cl:13])([F:11])[F:12])([Cl:9])[Cl:8])([F:6])([F:5])[F:4].[C:3]([CH:7]=[C:10]([F:12])[F:11])([F:6])([F:5])[F:4].[C:3]([C:7](=[C:10]([F:12])[F:11])[Cl:8])([F:6])([F:5])[F:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(F)(F)(F)C(Cl)(Cl)C(F)(F)Cl
Name
quartz
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was held to approximately 150° C.
CUSTOM
Type
CUSTOM
Details
The reaction product was collected

Outcomes

Product
Details
Reaction Time
12.6 h
Name
Type
product
Smiles
C(F)(F)(F)C(Cl)(Cl)C(F)(F)Cl
Name
Type
product
Smiles
C(F)(F)(F)C=C(F)F
Name
Type
product
Smiles
C(F)(F)(F)C(Cl)=C(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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